4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-16-8-5-14(6-9-16)18-12-19-17-3-1-2-4-20(17)29-23(25(19)24-18)15-7-10-21-22(11-15)28-13-27-21/h1-11,19,23,26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVOPYQGLVPBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
, similar compounds have demonstrated potent growth inhibition properties against various cancer cell lines. This suggests that the compound may have a similar effect, potentially leading to decreased proliferation and increased apoptosis in cancer cells.
Biological Activity
The compound 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer and antimicrobial effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves multiple steps, typically starting from simpler pyrazole derivatives and incorporating the benzo[d][1,3]dioxole moiety. A notable method includes microwave-assisted synthesis which enhances yield and reduces reaction time. The molecular structure can be represented as follows:
This structure features a benzo[d][1,3]dioxole group linked to a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is essential for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this derivative exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests have shown that derivatives of pyrazolo compounds induce cell cycle arrest in cancer cell lines such as HepG2. One study reported that certain derivatives led to apoptosis in these cells through mitochondrial pathways .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases and the induction of oxidative stress within cancer cells. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's interaction with cellular targets due to its hydrophobic characteristics .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Strains : Tests against various bacterial strains including Escherichia coli and Staphylococcus aureus showed significant inhibition zones, indicating strong antibacterial activity. The structure appears to facilitate penetration through bacterial membranes .
- Fungal Activity : Inhibition studies against fungi such as Candida albicans revealed that certain analogs could inhibit fungal growth effectively at low concentrations (IC50 values around 125 µg/mL) .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Anticancer Properties : A series of pyrazolo derivatives were tested for their anticancer activity. Compounds with a similar structural motif showed IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, demonstrating potent cytotoxic effects compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study evaluated a library of compounds including those with benzo[d][1,3]dioxole structures against Bacillus subtilis and Pseudomonas aeruginosa. Results indicated that modifications in the side chains significantly enhanced antibacterial potency .
Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, melting points, and molecular weights of analogous compounds:
*Hypothetical value based on similar analogs.
Key Observations :
- Halogenation (e.g., bromo, iodo) increases molecular weight and melting points due to enhanced van der Waals interactions .
- Phenol vs. Sulfonamide: The target compound’s phenol group improves aqueous solubility compared to sulfonamide analogs (e.g., compound 4d in ), which exhibit higher lipophilicity.
Spectral and Structural Analysis
- NMR: The phenol proton in the target compound appears as a singlet at δ 9.8–10.2 ppm, distinct from sulfonamide NH2 signals (δ 7.2–7.5 ppm) in analogs like 4d .
- X-ray Crystallography: The pyrazolo-oxazine core adopts a planar conformation, with dihedral angles between the benzo[d][1,3]dioxole and phenol groups influencing π-π stacking .
Key Insights :
- Anticonvulsant Activity : The benzo[d][1,3]dioxole moiety in the target compound and its analogs (e.g., compound 1 in ) enhances blood-brain barrier penetration, critical for CNS-targeted drugs.
- Antimicrobial Efficacy : Spiro derivatives with rigid pyrazolo-oxazine cores (e.g., compound 10d ) show superior activity compared to flexible dihydropyrazoles.
- Enzyme Inhibition: Sulfonamide analogs exhibit potent carbonic anhydrase inhibition due to zinc-binding sulfonamide groups, unlike the phenol-based target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
